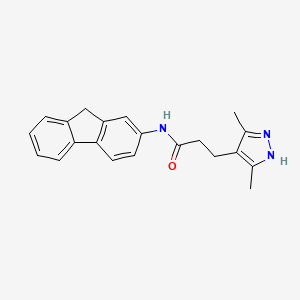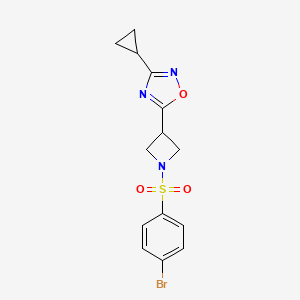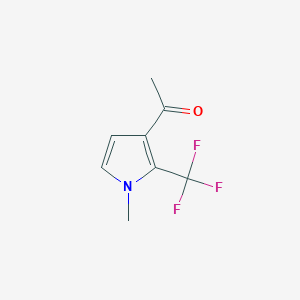
1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one, also known as 1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one, is a synthetic compound that has a variety of scientific applications. It is a colorless liquid with a molecular formula of C6H4F3NO. This compound is used in organic synthesis, as a reagent in organic reactions, and as a solvent for organic compounds. In addition, it is used as a starting material in the synthesis of biologically active compounds.
Wirkmechanismus
1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one is a reactive compound that reacts with a variety of organic molecules. It can act as a nucleophile, adding to carbon-carbon double bonds, as well as a leaving group, allowing for the formation of new carbon-carbon bonds. In addition, it can act as an electrophile, allowing for the formation of new carbon-oxygen bonds.
Biochemical and Physiological Effects
1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been found to act as an inhibitor of the enzyme phospholipase A2, which is involved in the breakdown of fatty acids in the body. In addition, it has been found to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one has several advantages and limitations for laboratory experiments. On the plus side, it is a relatively stable compound, making it suitable for use in laboratory experiments. In addition, it is relatively inexpensive and widely available. On the other hand, it is a highly reactive compound, which can lead to unwanted side reactions.
Zukünftige Richtungen
1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one is a versatile compound with a wide range of potential applications. In the future, further research could be conducted to explore its potential as an inhibitor of enzymes involved in the breakdown of fatty acids, as well as its potential as an inhibitor of the growth of certain types of cancer cells. In addition, further research could be conducted to explore its potential as a starting material in the synthesis of biologically active compounds. Finally, further research could be conducted to explore its potential as a solvent for organic compounds and its potential as a reagent in organic reactions.
Synthesemethoden
1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one is synthesized through a two-step process. The first step involves the reaction of trifluoromethyl-1-pyrrolidine with ethyl bromide in the presence of sodium hydroxide to form 1-methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-2-one. The second step involves the reduction of this intermediate with sodium borohydride to yield 1-methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one has a variety of scientific research applications. It is used in the synthesis of biologically active compounds, such as anti-cancer drugs and antibiotics. It is also used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. In addition, it is used in the synthesis of polymers-based materials for biomedical and industrial applications.
Eigenschaften
IUPAC Name |
1-[1-methyl-2-(trifluoromethyl)pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5(13)6-3-4-12(2)7(6)8(9,10)11/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTSJQBBHLXVAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(C=C1)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-2-(trifluoromethyl)-1H-pyrrol-3-yl)ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

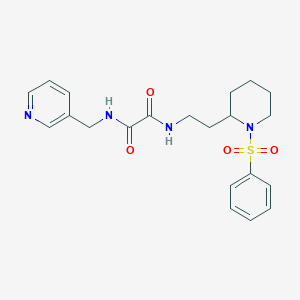
![3-(3,4-dimethoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2856220.png)
![2-[{4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol](/img/structure/B2856222.png)
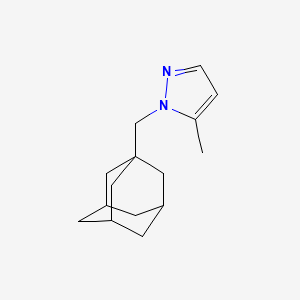
![4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B2856225.png)
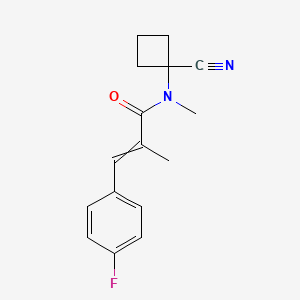
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2856228.png)
![5-((4-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2856229.png)
![5-((2-chloro-6-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2856230.png)
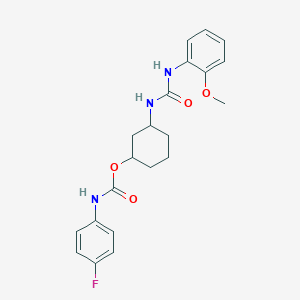
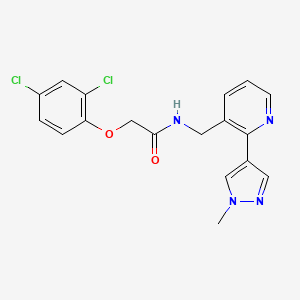
![2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol](/img/structure/B2856238.png)
